molecular formula C13H19NS B13256983 N-(2-ethylphenyl)thian-4-amine

N-(2-ethylphenyl)thian-4-amine

Cat. No.: B13256983
M. Wt: 221.36 g/mol
InChI Key: DSUFQXNKOCRADM-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)thian-4-amine: is an organic compound with the molecular formula C₁₃H₁₉NS. It is a thianamine derivative characterized by the presence of an ethyl group attached to the phenyl ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethylphenyl)thian-4-amine typically involves the reaction of 2-ethylphenylamine with thian-4-yl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: N-(2-ethylphenyl)thian-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions where the thian-4-amine group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, alkoxides.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amine derivatives.

    Substitution: Substituted thian-4-amine derivatives.

Scientific Research Applications

N-(2-ethylphenyl)thian-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)thian-4-amine involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

  • N-(2-methylphenyl)thian-4-amine
  • N-(2-propylphenyl)thian-4-amine
  • N-(2-butylphenyl)thian-4-amine

Comparison: N-(2-ethylphenyl)thian-4-amine is unique due to the presence of the ethyl group, which influences its chemical reactivity and biological activity. Compared to its methyl, propyl, and butyl analogs, the ethyl derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a compound of interest for further research.

Properties

Molecular Formula

C13H19NS

Molecular Weight

221.36 g/mol

IUPAC Name

N-(2-ethylphenyl)thian-4-amine

InChI

InChI=1S/C13H19NS/c1-2-11-5-3-4-6-13(11)14-12-7-9-15-10-8-12/h3-6,12,14H,2,7-10H2,1H3

InChI Key

DSUFQXNKOCRADM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC2CCSCC2

Origin of Product

United States

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